2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Overview
Description
“2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine” is a chemical compound with the molecular formula C14H23N3 . It has a molecular weight of 233.35 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The Infrared (IR) spectrum of a similar compound shows the following peaks: N–H stretch: 3481.78 cm−1, C–H aromatic: 3038.96 cm−1, C–H aliphatic: 2809.86 cm−1, C–H aliphatic bend (CH2): 1433.42 cm−1, C=C stretch: 1601.73 cm−1, C–N aromatic: 1233.37 cm−1 .Scientific Research Applications
Design and Synthesis of Derivatives :
- The synthesis of novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide, characterized by 1H NMR, IR, and MS, demonstrates the compound's versatility in creating new chemical entities Yang Jing (2010).
Antibacterial and Antifungal Activities :
- Synthesized Mannich bases from N'-(2-HYDROXY PHENYL)-N'-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE displayed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antimicrobial and antifungal activities Angamuthu N, Ahamed Sulthan J, Senthilraja A (2021).
Computational and Structural Studies :
- An extensive computational study using density functional theory (DFT) and TDDFT method provided insights into the electronic structures and properties of several cathinones, including derivatives of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek (2011).
Crystallographic Analysis :
- Crystallographic studies on analogues like N-[3′-(4″-methylpiperazin-1″-yl)propyl]-N-{5-(4′′′-cyanophenyl)bicyclo[3.1.0]hexan-2-yl}amine dihydrochloride revealed detailed structural information crucial for understanding molecular interactions K. Christensen et al. (2011).
Potential Therapeutic Applications :
- Research on poly(amido-amine)s carrying two ter-amino groups and one carboxyl group per repeating unit, synthesized from 2-methylpiperazine, indicated potential applications in endosomolytic therapies P. Ferruti et al. (2000).
- Synthesis of novel carboxylic acid amides containing an N-methylpiperazine fragment showed potential utility in the development of antileukemic agents like imatinib E. Koroleva et al. (2011).
Tuberculostatic Activity :
- Some derivatives exhibited tuberculostatic activity, with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml H. Foks et al. (2004).
Inhibitory Activity Against Kinases and Anticancer Potential :
- A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized from this compound were evaluated as Src kinase inhibitors and showed potential anticancer activity Deepti Sharma et al. (2010).
α1 Receptor Antagonistic Activity :
- Synthesized derivatives demonstrated potent α1 receptor antagonistic activity, indicating potential applications in targeted therapies J. Hon (2013).
properties
IUPAC Name |
2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-14(2,15)12-16-8-10-17(11-9-16)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBCSGDLYUIWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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